BenchChemオンラインストアへようこそ!

Dimethylaminoparthenolide

Solubility Enhancement Formulation Development In Vivo Dosing

Dimethylaminoparthenolide (DMAPT, LC-1) is THE only semi-synthetic parthenolide analog clinically enabled for oral NF-κB inhibition. Its >1,000-fold aqueous solubility and ~70% oral bioavailability eliminate the need for formulation workarounds, directly translating to reproducible in vivo leukemic stem cell eradication, chemosensitization (10× doxorubicin potentiation), and radiosensitization data. Do not compromise experimental validity with insoluble parthenolide—choose DMAPT for systemic oral dosing in AML, pancreatic cancer, and metastasis models.

Molecular Formula C17H27NO3
Molecular Weight 293.4 g/mol
Cat. No. B10826480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylaminoparthenolide
Molecular FormulaC17H27NO3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C
InChIInChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1
InChIKeyUJNSFDHVIBGEJZ-CALVTZMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylaminoparthenolide (DMAPT): A Water-Soluble Parthenolide Analog with Oral Bioavailability


Dimethylaminoparthenolide (DMAPT), also known as LC-1, is a semi-synthetic sesquiterpene lactone analog derived from the natural product parthenolide (PTL) [1]. This compound functions primarily as an inhibitor of the NF-κB signaling pathway, a master regulator of inflammation and cell survival frequently dysregulated in cancer [2]. The critical modification of introducing a dimethylamino group addresses the most profound limitation of its parent molecule, parthenolide: near-total aqueous insolubility and negligible oral bioavailability [1]. By formulating DMAPT as a fumarate salt, the aqueous solubility is increased by more than three orders of magnitude compared to PTL, enabling oral administration and achieving approximately 70% oral bioavailability in preclinical models [3]. These pharmacokinetic improvements have facilitated the advancement of DMAPT into clinical trials for hematologic malignancies and solid tumors, distinguishing it from its natural precursor [4].

Why In-Class NF-κB Inhibitors Cannot Substitute for Dimethylaminoparthenolide in Preclinical and Translational Research


Generic substitution or replacement of DMAPT with its parent compound parthenolide or other in-class NF-κB inhibitors is not scientifically valid for applications requiring systemic exposure or oral dosing. The critical point of failure lies in the extreme disparity in aqueous solubility, which directly governs bioavailability. Parthenolide is practically insoluble in water (<0.1 mg/mL), severely limiting its in vivo utility and preventing oral administration without complex formulation [1]. In stark contrast, the chemical derivatization to DMAPT, specifically as a fumarate salt, enhances water solubility by a factor of over 1000-fold [2]. This molecular change translates directly into a measured oral bioavailability of approximately 70% in vivo, a property completely absent in parthenolide and not uniformly present across other parthenolide derivatives [3]. Furthermore, DMAPT exhibits a specific activity profile against leukemia stem cells (LSCs) and certain solid tumor cell lines that is not guaranteed by mere NF-κB inhibition; the compound's multi-targeted effects, including induction of oxidative stress and p53 activation, contribute to its unique efficacy [3]. Therefore, the substitution of DMAPT with unmodified parthenolide or a non-bioavailable analog would fail to recapitulate the in vivo pharmacodynamic effects documented in the literature, undermining experimental reproducibility and translational relevance. The evidence detailed in Section 3 establishes that the differences are not marginal but categorical, defining DMAPT as a distinct chemical and pharmacological entity.

Quantitative Evidence of Differentiation: Dimethylaminoparthenolide vs. Parthenolide and Other Analogs


Aqueous Solubility: A >1000-Fold Improvement Over Parthenolide

DMAPT, when formulated as a fumarate salt, exhibits a solubility in water that is more than 1000 times greater than that of its parent compound, parthenolide [1]. This is a critical differentiating factor, as parthenolide is practically insoluble in water, with a reported solubility of less than 0.1 mg/mL [2]. This extreme insolubility is a primary reason for the poor oral bioavailability and limited in vivo utility of parthenolide, a problem that DMAPT directly overcomes [1].

Solubility Enhancement Formulation Development In Vivo Dosing

Oral Bioavailability: ~70% Bioavailability in Preclinical Models

The most significant pharmacological advantage of DMAPT over parthenolide is its high oral bioavailability. Preclinical studies have determined that DMAPT possesses approximately 70% oral bioavailability [1]. This finding is in direct contrast to parthenolide, which, due to its poor solubility, has extremely limited oral bioavailability, preventing its use as an orally administered therapeutic agent [2].

Pharmacokinetics Oral Dosing Drug Delivery

Potency Against Acute Myeloid Leukemia (AML) and Leukemia Stem Cells (LSCs)

In the context of acute myeloid leukemia (AML), DMAPT exhibits potent cytotoxic activity. It shows an LD50 of 1.7 µM against a population of primary AML cells in culture, a level of activity that is comparable to or better than other analogs in its class, including the parent compound parthenolide, which has an IC50 of 1–3 µM for proliferation inhibition in multiple myeloma cells [1]. Critically, DMAPT also demonstrates the ability to selectively eradicate primary human leukemia stem cells (LSCs), a quiescent cell population responsible for disease relapse, a property that is central to its therapeutic promise [2].

Acute Myeloid Leukemia Leukemia Stem Cells Antineoplastic Activity

Tumor Cell Selectivity: Preferential Cytotoxicity for Liver Cancer Cells

DMAPT exhibits selective cytotoxicity towards liver tumor cells over normal hepatocytes. In a comparative study using Walker 256 rat hepatoma cells and normal rat hepatocytes, DMAPT showed a GI50 of 1.6 µM and LD50 of 3 µM for the tumor cells, while doses up to 45 µM were non-toxic to normal hepatocytes [1]. This represents a >15-fold selectivity window for growth inhibition. Furthermore, DMAPT can potentiate the cytotoxicity of doxorubicin by 10-fold in these tumor cells, suggesting utility in combination therapy [1].

Hepatocellular Carcinoma Selective Toxicity Chemosensitization

Optimized Preclinical and Translational Applications for Dimethylaminoparthenolide


In Vivo Efficacy Studies Requiring Oral Administration of an NF-κB Inhibitor

For researchers designing animal models to study the role of NF-κB in cancer progression, inflammation, or metastasis, DMAPT is the compound of choice when oral dosing is required. Its ~70% oral bioavailability [1] and >1000-fold enhanced water solubility over parthenolide [2] enable consistent and convenient administration via drinking water or oral gavage. This eliminates the need for complex formulations, intraperitoneal injections, or the use of solubilizing agents that may confound experimental results. This scenario is exemplified by studies showing that oral DMAPT delays prostate cancer resistance and inhibits tumor growth in pancreatic cancer models [3].

Targeting Cancer Stem Cells in Hematologic Malignancies

In research focused on acute myeloid leukemia (AML) or chronic myeloid leukemia (CML), where the goal is to eliminate quiescent leukemia stem cells (LSCs) responsible for relapse, DMAPT is a critical tool. While parthenolide is known to target LSCs, its poor pharmacologic properties limit its in vivo use. DMAPT provides comparable in vitro potency against primary AML cells (LD50 ~1.7 µM) and LSCs, but with the added, essential capability of demonstrating bioactivity in vivo following oral administration [1]. This makes DMAPT the appropriate compound for in vivo models of minimal residual disease and LSC persistence, as demonstrated in both xenograft and spontaneous canine leukemia models [1].

Combination Therapy and Chemosensitization in Solid Tumors

DMAPT is a strategic choice for studies investigating combination therapies, particularly in pancreatic and liver cancers. Evidence shows that DMAPT can sensitize cancer cells to other treatments. For example, in liver cancer cells, a non-toxic dose of 1.5 µM DMAPT potentiated the toxicity of doxorubicin by 10-fold [1]. Additionally, in pancreatic cancer models, the combination of oral DMAPT and gemcitabine significantly increased median survival compared to controls [2]. Therefore, researchers seeking to enhance the efficacy of standard chemotherapeutics or radiotherapy (as seen with radiosensitization in NSCLC [3]) should select DMAPT for its dual role as both a direct anti-cancer agent and a chemosensitizer with established oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylaminoparthenolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.